1-(3-Trifluoromethylphenyl)piperazine hydrochloride chemical properties
1-(3-Trifluoromethylphenyl)piperazine hydrochloride chemical properties
An In-depth Technical Guide on the Chemical Properties of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride
Introduction
1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP-HCl) is a synthetic derivative of piperazine belonging to the phenylpiperazine class of compounds.[1][2] It is recognized primarily for its activity as a serotonin receptor agonist and is often researched for its psychoactive properties.[1][3] TFMPP functions by blocking serotonin reuptake while stimulating its release and demonstrates nonselective activity at various serotonin receptors.[1] In non-clinical settings, it is often found in "party pills," frequently combined with 1-benzylpiperazine (BZP), to produce effects that mimic those of MDMA.[2][4] This document provides a comprehensive overview of its chemical properties, analytical methodologies, and pharmacological interactions, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-(3-Trifluoromethylphenyl)piperazine hydrochloride is a white, solid, and hygroscopic compound.[5] Its properties can vary slightly depending on whether it is in its monohydrochloride or dihydrochloride form.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 1-[3-(trifluoromethyl)phenyl]piperazine, hydrochloride | [4][6] |
| Synonyms | TFMPP HCl, 1-(m-Trifluoromethylphenyl)piperazine | [4] |
| Molecular Formula | C₁₁H₁₄ClF₃N₂ (monohydrochloride) / C₁₁H₁₃F₃N₂ • 2HCl (dihydrochloride) | [4][5][7] |
| Molecular Weight | 266.70 g/mol (monohydrochloride) / 303.2 g/mol (dihydrochloride) | [4][5][7] |
| CAS Number | 16015-69-3 (monohydrochloride) / 76835-14-8 (dihydrochloride) | [4][5][6] |
| Appearance | White Solid | [5] |
| Stability | Hygroscopic, Stable for ≥ 5 years at -20°C | [4][5] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Source(s) |
| Melting Point | 237 °C / 239-241 °C | [5][7] |
| UV λmax (Aqueous Acid) | 202 nm | [7] |
| UV λmax (Solvent Not Specified) | 249 nm, 293 nm | [4] |
| Storage Temperature | Refrigerator / -20°C | [4][5] |
Table 3: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Very Soluble | [7] |
| Methanol | Freely Soluble | [7] |
| Methanol:Glacial Acetic Acid (1:1) | Soluble (25 mg/mL) | [5] |
| Ethanol | Soluble (20 mg/mL) | [4] |
| Chloroform | Soluble | [7] |
| Acetone | Slightly Soluble | [7] |
| Ether | Very Slightly Soluble | [7] |
| Hexane | Insoluble | [7] |
| DMF | Soluble (20 mg/mL) | [4] |
| DMSO | Soluble (20 mg/mL) | [4] |
| PBS (pH 7.2) | Soluble (10 mg/mL) | [4] |
Pharmacology and Mechanism of Action
TFMPP is a non-selective serotonin receptor agonist with notable affinity for 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁, 5-HT₂ₐ, and 5-HT₂꜀ receptors.[2] It also binds to the serotonin transporter (SERT), evoking serotonin release.[2] Unlike its common partner drug, BZP, TFMPP has minimal effect on dopamine or norepinephrine systems alone.[2][8] However, when combined with BZP, the mixture increases both serotonin and dopamine levels, producing stimulant effects that crudely mimic MDMA.[4] This synergistic action is a key aspect of its recreational use profile.[8]
Caption: Simplified TFMPP signaling at a serotonergic synapse.
Metabolism
Studies in rats indicate that TFMPP undergoes extensive phase I and phase II metabolism.[9][10] The primary metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[9][10] Key metabolites identified are hydroxy-TFMPP, N-(3-trifluoromethylphenyl)ethylenediamine, and 3-trifluoromethylaniline.[9] Phase II reactions involve glucuronidation and sulfation of the phase I metabolites.[9][10]
Caption: Overview of TFMPP phase I and phase II metabolism.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard method for the qualitative identification of TFMPP and its metabolites in forensic samples.[9][11]
-
Sample Preparation (Urine):
-
Adjust a 5 mL urine sample to pH 5.2 with acetic acid.[9]
-
Incubate at 37°C for 12 hours with a glucuronidase/arylsulfatase mixture to hydrolyze conjugates.[9]
-
Adjust pH to 8-9 and perform a liquid-liquid extraction with a dichloromethane/isopropanol/ethyl acetate mixture (1:1:3).[9]
-
Evaporate the organic layer to dryness.[9]
-
Derivatize the residue via acetylation (e.g., microwave-assisted acetylation) before injection.[9]
-
-
Instrumentation and Conditions (Example 1):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7]
-
Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm.[7]
-
Carrier Gas: Hydrogen at 1.8 mL/min.[7]
-
Temperatures: Injector: 280°C; Detector: 280°C.[7]
-
Oven Program: Initial temperature 100°C for 1.0 min, ramp to 280°C at 25°C/min, hold for 3.0 min.[7]
-
Injection: 1 µL injection with a split ratio of 50:1. Samples are dissolved in methanol.[7]
-
-
Instrumentation and Conditions (Example 2):
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 250 µm i.d. x 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at 1.2 mL/min.[11]
-
Temperatures: Injector: 270°C; Detector: 290°C.[11]
-
Oven Program: Hold at 150°C for 1 min, ramp to 220°C at 10°C/min, then ramp to 290°C at 90°C/min and hold for 2.30 min.[11]
-
MS Detector: Operates in electron ionization (EI) mode at 70eV.[11]
-
Caption: General workflow for the GC-MS analysis of TFMPP from urine.
Thin-Layer Chromatography (TLC)
TLC provides a rapid, qualitative screening method for TFMPP.
-
System: System TLC5 (details not specified in source).[7]
-
Stationary Phase: Silica gel 60 F₂₅₄.[11]
-
Visualization: Acidified iodoplatinate solution.[7]
-
Result: TFMPP has a relative Rƒ of 1.0 in the specified system, compared to Benzylpiperazine (BZP) at 0.6.[7]
Synthesis Protocol
A general synthesis approach involves the reductive amination of a substituted benzaldehyde with piperazine.
-
Method: Reductive amination.[12]
-
Reactants: 3-(trifluoromethyl)benzaldehyde, piperazine (or a suitable piperazine precursor), and a reducing agent.[12]
-
Procedure Outline:
-
React 3-(trifluoromethyl)benzaldehyde with 3-(trifluoromethylphenyl)piperazine hydrochloride and triethylamine in methanol for 2 hours to form an intermediate imine.[12]
-
Reduce the imine using sodium triacetoxyborohydride at room temperature for 24 hours.[12]
-
Isolate the crude product by evaporating the solvent.[12]
-
Purify using an acid-base extraction.[12]
-
Convert the final product to its hydrochloride salt using ethereal HCl.[12]
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 16015-69-3 CAS MSDS (1-(3-Trifluoromethylphenyl)piperazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. TFMPP hydrochloride | C11H14ClF3N2 | CID 3084246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
- 8. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
- 12. etd.auburn.edu [etd.auburn.edu]
